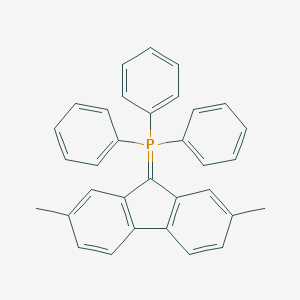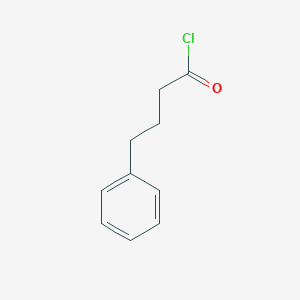
1,3-dimethyl-1,3-diazepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. This compound is part of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thione group (C=S) in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepane-2-thione typically involves the reaction of hexahydro-1,3-diazepine with sulfur. One common method is the reaction of hexahydro-1,3-diazepine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the thione derivative. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-1,3-diazepane-2-thione can be compared with other similar compounds, such as:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-: This compound has a carbonyl group (C=O) instead of a thione group (C=S), which affects its reactivity and applications.
1,3-Diazepin-2-thione, hexahydro-1,3-diphenyl-: This compound has phenyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
16597-36-7 |
|---|---|
Molekularformel |
C7H14N2S |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
Kanonische SMILES |
CN1CCCCN(C1=S)C |
| 16597-36-7 | |
Synonyme |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)



![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)


![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)



